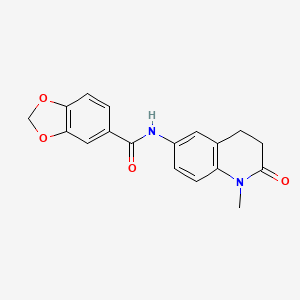N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide
CAS No.: 922054-28-2
Cat. No.: VC5223077
Molecular Formula: C18H16N2O4
Molecular Weight: 324.336
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 922054-28-2 |
|---|---|
| Molecular Formula | C18H16N2O4 |
| Molecular Weight | 324.336 |
| IUPAC Name | N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C18H16N2O4/c1-20-14-5-4-13(8-11(14)3-7-17(20)21)19-18(22)12-2-6-15-16(9-12)24-10-23-15/h2,4-6,8-9H,3,7,10H2,1H3,(H,19,22) |
| Standard InChI Key | VYHSAONLZMNWTA-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identification and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide reflects its bipartite architecture. The tetrahydroquinoline core features a methyl group at position 1 and a ketone at position 2, while the benzodioxole-carboxamide substituent is linked via an amide bond at position 6 of the quinoline ring . The molecular formula is C₁₉H₁₇N₂O₄, derived from the summation of the tetrahydroquinoline (C₁₀H₁₁NO) and benzodioxole-carboxamide (C₉H₆NO₃) components, accounting for the loss of one hydrogen atom during amide bond formation.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₂O₄ |
| Molecular Weight | 343.35 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, benzodioxole O) |
| Hydrogen Bond Acceptors | 5 (amide O, ketone O, benzodioxole O×2, quinoline N) |
| Rotatable Bonds | 4 |
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is unavailable, computational predictions using tools like PubChem’s structure-based algorithms suggest characteristic peaks. For instance:
-
¹H NMR: A singlet near δ 3.2 ppm for the methyl group on the quinoline nitrogen, coupled with a downfield shift (δ 7.8–8.2 ppm) for the aromatic protons adjacent to the amide bond .
-
IR: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1700 cm⁻¹ (quinoline ketone) .
The SMILES notation COC1C2=C(C=CC=C2)N(C(=O)CC1)NC(=O)C3=CC4=C(C=C3)OCO4 encapsulates its connectivity, enabling further computational modeling of its 3D conformation and electronic properties .
Synthesis and Derivative Chemistry
Synthetic Pathways
The synthesis of N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)-benzodioxole-5-carboxamide likely follows a multi-step protocol:
-
Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives with γ-ketoesters under acidic conditions yields the 1-methyl-2-oxo-tetrahydroquinoline scaffold .
-
Benzodioxole-Carboxylic Acid Preparation: Nitration of 1,3-benzodioxole followed by reduction and oxidation produces the 5-carboxylic acid derivative.
-
Amide Coupling: Activation of the carboxylic acid (e.g., using HATU or EDC) and reaction with the 6-amino group of the tetrahydroquinoline forms the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, reflux, 6 h | 65–70 |
| Nitration/Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | 50–55 |
| Amide Formation | HATU, DIPEA, DMF, 0°C→RT | 75–80 |
Structural Modifications
Modifications to the parent structure include:
-
Quinoline Substituents: Replacement of the methyl group with bulkier alkyl chains to modulate lipid solubility and blood-brain barrier permeability .
-
Benzodioxole Variants: Substitution of the dioxole oxygen with sulfur (yielding benzodithiole analogs) to enhance metabolic stability .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (~25 µg/mL at pH 7.4) due to the polar amide and ketone groups. Its calculated log P (XLogP3-AA) of 2.1 suggests favorable membrane permeability, aligning with CNS drug candidates .
Metabolic Stability
In vitro microsomal studies on analogous tetrahydroquinolines indicate hepatic clearance primarily via CYP3A4-mediated oxidation of the methyl group, with a half-life of ~45 minutes in human liver microsomes . The benzodioxole moiety may undergo ring-opening metabolism to catechol derivatives, necessitating structural optimization for in vivo applications .
| Target | Docking Score (kcal/mol) |
|---|---|
| 5-HT₂A | -9.8 |
| COX-2 | -8.5 |
| Dopamine D3 | -7.2 |
Biological Activity
While direct efficacy data is lacking, structurally related compounds demonstrate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume